molecular formula C8H14O5 B11947356 4,4'-Oxydibutanoic acid

4,4'-Oxydibutanoic acid

Cat. No.: B11947356
M. Wt: 190.19 g/mol
InChI Key: RHIVLTKIJSCFNW-UHFFFAOYSA-N
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Description

4,4'-Oxydibutanoic acid is a dicarboxylic acid characterized by an ether (oxy) linkage bridging two butanoic acid moieties. Compounds with similar oxy-bridged or dicarboxylate functionalities, such as 4,4'-oxybis(benzoic acid) and [2,2'-Biquinoline]-4,4'-dicarboxylic acid, are well-documented in materials science, pharmaceuticals, and coordination chemistry .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

4-(3-carboxypropoxy)butanoic acid

InChI

InChI=1S/C8H14O5/c9-7(10)3-1-5-13-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

RHIVLTKIJSCFNW-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)COCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Oxydibutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4’-oxybis(butan-1-ol) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . Another method includes the hydrolysis of 4,4’-oxybis(butyronitrile) under acidic or basic conditions to yield the desired dicarboxylic acid .

Industrial Production Methods

Industrial production of 4,4’-Oxydibutanoic acid typically involves the large-scale oxidation of 4,4’-oxybis(butan-1-ol) using environmentally friendly oxidizing agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxydibutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex molecules.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The ether linkage allows for substitution reactions, where one of the butanoic acid units can be replaced with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers, depending on the reagents and conditions used .

Scientific Research Applications

4,4’-Oxydibutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Oxydibutanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites and interact with various biomolecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Water Solubility (Log S)
This compound C₈H₁₂O₅* ~188.18† Ether, dicarboxylic acid Not reported
4,4'-Oxybis(benzoic acid) C₁₄H₁₀O₅ 258.23 Aromatic, ether, carboxylic -4.37 (ESOL)
[2,2'-Biquinoline]-4,4'-dicarboxylic acid C₂₀H₁₂N₂O₄ 344.32 Quinoline, dicarboxylate -4.99 (Ali)
4-Hydroxy-2-oxobutanoic acid C₄H₆O₄ 118.09 Hydroxyl, ketone, carboxylic -2.15 (ESOL)

*Assumed formula; †Calculated based on structural similarity.

Q & A

Q. What are the recommended methodologies for synthesizing 4,4'-Oxydibutanoic acid with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis optimization requires systematic design of experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst ratios. For purity validation, employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Statistical tools (e.g., ANOVA) can identify significant variables affecting yield and purity . Pre-purification steps, such as recrystallization in polar aprotic solvents, may enhance crystallinity and reduce byproducts.

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :
  • Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the ether linkage and carboxylate groups. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions. Compare results with computational models (e.g., density functional theory) to predict bond dissociation energies .

  • Data Presentation : Tabulate spectral peaks (e.g., NMR chemical shifts) and thermal thresholds for reproducibility (Example Table 1).

    Example Table 1: Key Characterization Data

    TechniqueKey ObservationsSignificance
    ¹H NMR (DMSO-d6)δ 3.8 ppm (O-CH₂), δ 12.1 ppm (COOH)Confirms ether and carboxylic groups
    TGADecomposition onset at 220°CIndicates thermal stability limits

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, pH, or impurities. Conduct controlled solubility studies across solvents (e.g., water, DMSO, ethanol) at varying pH levels. Use Karl Fischer titration to quantify water content in solvents, as hydration can alter reactivity. Cross-validate findings with literature using systematic reviews (e.g., PRISMA guidelines) to identify methodological disparities . Advanced statistical tools (e.g., principal component analysis) can isolate variables contributing to discrepancies .

Q. What strategies are effective for probing the mechanistic role of this compound in supramolecular assemblies or catalytic systems?

  • Methodological Answer :
  • Mechanistic Studies : Employ X-ray crystallography or small-angle neutron scattering (SANS) to resolve structural motifs in assemblies. Isothermal titration calorimetry (ITC) quantifies binding affinities with host molecules (e.g., cyclodextrins).
  • Catalytic Applications : Use kinetic studies (e.g., Michaelis-Menten analysis) to assess turnover rates. Compare with computational docking simulations (e.g., AutoDock) to predict interaction sites .
  • Data Interpretation : Highlight deviations from theoretical models (e.g., non-ideal binding curves) and propose steric/electronic explanations.

Q. How can researchers design experiments to evaluate the environmental or biological impacts of this compound derivatives?

  • Methodological Answer :
  • Toxicity Screening : Use in vitro assays (e.g., MTT for cytotoxicity) and in silico tools (e.g., QSAR models) to predict ecotoxicity.
  • Degradation Studies : Apply advanced oxidation processes (AOPs) with LC-MS to identify breakdown products. Monitor reaction pathways via isotopic labeling (e.g., ¹⁸O tracing) .
  • Ethical Compliance : Follow guidelines from for clinical/nutritional studies, ensuring ethical review boards approve protocols involving biological systems.

Methodological Best Practices

  • Data Collection : Maintain lab notebooks with raw data (e.g., reaction times, spectral outputs) and metadata (e.g., instrument calibration logs). Use electronic lab notebooks (ELNs) for traceability .
  • Error Analysis : Quantify uncertainties (e.g., standard deviations in triplicate experiments) and discuss limitations (e.g., detector sensitivity in HPLC) .
  • Visualization : Use graphs (e.g., Arrhenius plots for kinetic data) and tables to compare experimental vs. computational results, as recommended in and .

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